Ethyl 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetate
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Overview
Description
Ethyl 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetate is a synthetic organic compound with the molecular formula C18H17Cl2NO4 and a molecular weight of 382.24 g/mol . This compound is characterized by the presence of an ethyl ester group, a dichlorophenoxy group, and an acetamido group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions to yield the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products
Oxidation: Formation of 2,4-dichlorophenoxyacetic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenoxy group is known to interact with enzymes and receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4-dichlorophenoxyacetate
- 2,4-Dichlorophenoxyacetic acid
- Ethyl 2-(2,4-dichlorophenoxy)acetate
Uniqueness
Ethyl 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetate is unique due to the presence of both the dichlorophenoxy and acetamido groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds .
Properties
Molecular Formula |
C18H17Cl2NO4 |
---|---|
Molecular Weight |
382.2 g/mol |
IUPAC Name |
ethyl 2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]acetate |
InChI |
InChI=1S/C18H17Cl2NO4/c1-2-24-18(23)9-12-3-6-14(7-4-12)21-17(22)11-25-16-8-5-13(19)10-15(16)20/h3-8,10H,2,9,11H2,1H3,(H,21,22) |
InChI Key |
FRMWBRHGOZTCHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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